![molecular formula C15H17NO4S2 B2529385 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 1325306-81-7](/img/structure/B2529385.png)
3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
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Overview
Description
The compound 3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a chemically synthesized molecule that appears to be related to the family of sulfonyl-substituted thiophene derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The specific structure of this compound suggests it may have unique properties and reactivity due to the presence of the sulfonyl group attached to the thiophene ring and the carboxylic acid functionality.
Synthesis Analysis
The synthesis of related methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates has been described as involving the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions. Additionally, the Gewald reaction, a three-component condensation, has been utilized to synthesize alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are structurally similar to the compound of interest . This suggests that a modified Gewald reaction could be a viable synthetic route.
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-substituted thiophenes has been explored to some extent in the literature. For instance, the attempted acylation of a title aminothiophene under standard conditions was unsuccessful , indicating that the presence of the sulfonyl group may hinder certain reactions. Moreover, cyclization reactions involving aminopyrroles and thiophenes have been reported, leading to various bicyclic derivatives . These findings suggest that the compound of interest may also undergo cyclization reactions, although the specific outcomes would depend on the reaction conditions and the structure of the compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
Sulfamic Acid as an Environment-Friendly Electrolyte
Sulfamic acid solutions are highlighted for their use in industrial cleaning and as corrosion inhibitors, emphasizing their environmental friendliness compared to more traditional hydrochloric and sulfuric acid-based solutions. Organic compounds are used as corrosion inhibitors, effectively adsorbing on metallic surfaces to prevent damage in these electrolytes (Verma & Quraishi, 2022).
Thiophene Derivatives in Medicinal Chemistry
A review on thiophene derivatives discusses their wide range of applications in medicinal chemistry, including their roles as antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents. This highlights the synthetic versatility and therapeutic potential of thiophene-containing compounds, potentially relevant to understanding the broader implications of thiophene derivatives like the one (Xuan, 2020).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition of microbial biocatalysts by carboxylic acids provides insight into the metabolic effects these compounds can have, including impacts on cell membranes and internal pH levels. This could be indirectly relevant for understanding the biological interactions or environmental fate of similar carboxylic acids (Jarboe, Royce, & Liu, 2013).
Fluorescent Chemosensors Based on Phenolic Compounds
Research on 4-methyl-2,6-diformylphenol as a fluorophoric platform for the development of chemosensors capable of detecting various analytes, including metal ions and neutral molecules, suggests a potential avenue for utilizing specific chemical frameworks for sensor applications. This might indirectly hint at the possibilities for functionalizing thiophene derivatives for similar purposes (Roy, 2021).
Safety and Hazards
This compound is an organic chemical and should be handled and stored with caution . Avoid contact with skin and eyes, and avoid inhaling its vapors . Use appropriate personal protective equipment, such as gloves and safety glasses, when handling this compound . In case of accidental exposure, rinse the contaminated area with plenty of water and seek medical help .
properties
IUPAC Name |
3-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-9-7-10(2)14(11(3)8-9)22(19,20)16(4)12-5-6-21-13(12)15(17)18/h5-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNCNFDKSGIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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